molecular formula C22H16FNO4 B6032774 2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B6032774
M. Wt: 377.4 g/mol
InChI Key: BGYFMAKHLDYHME-UHFFFAOYSA-N
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Description

2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a fluorine atom and a benzodioxin moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide stands out due to its unique combination of a fluorine atom and a benzodioxin moiety

Properties

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-17-9-5-4-8-15(17)22(26)24-18-13-20-19(27-10-11-28-20)12-16(18)21(25)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFMAKHLDYHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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